molecular formula C9H10N2O B1625755 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol CAS No. 61191-32-0

2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol

Cat. No.: B1625755
CAS No.: 61191-32-0
M. Wt: 162.19 g/mol
InChI Key: DZNJTALPAYEKFG-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring

Preparation Methods

The synthesis of 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol typically involves the introduction of methyl and hydroxyl groups at specific positions on the pyridine ring. Common synthetic routes include:

Chemical Reactions Analysis

2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration .

Comparison with Similar Compounds

2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol can be compared with other similar compounds such as:

Properties

IUPAC Name

2,6-dimethyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-7-8(10-5)4-6(2)11-9(7)12/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNJTALPAYEKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484658
Record name CTK2E5298
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61191-32-0
Record name CTK2E5298
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol
Reactant of Route 2
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Reactant of Route 3
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol
Reactant of Route 4
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol
Reactant of Route 5
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol
Reactant of Route 6
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol

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